3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one
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Overview
Description
3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a naphthalene ring attached to a benzochromenone structure through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one typically involves multicomponent reactions. One efficient method is the one-pot synthesis using 2-hydroxychalcones and β-ketoesters. This reaction is promoted by mild bases such as cesium carbonate (Cs2CO3) and involves a series of steps including Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(naphthalen-1-ylmethoxy)benzo[c]chromen-6-one: This compound is structurally similar but contains a methyl group at the 4-position.
6,7-Dimethoxy-3,3-bis[6-methoxy-4’-(naphthalen-1-yl)biphenyl-3-yl]benzo[h]indeno[2,1-f]chromen-13(3H)-one: Another related compound with different substituents on the benzene rings.
Uniqueness
3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific structural features and the presence of the naphthalene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H16O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C24H16O3/c25-24-22-11-4-3-10-20(22)21-13-12-18(14-23(21)27-24)26-15-17-8-5-7-16-6-1-2-9-19(16)17/h1-14H,15H2 |
InChI Key |
CWPAQLWRYYUNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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